N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine

描述

Molecular Architecture and Bonding Patterns

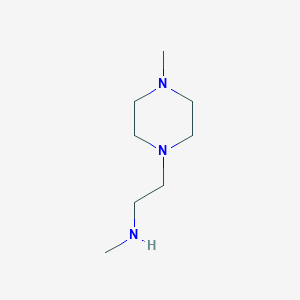

The fundamental molecular architecture of N-methyl-2-(4-methylpiperazin-1-yl)ethanamine is characterized by a six-membered piperazine ring system substituted at two distinct positions, creating a complex three-dimensional structure with specific bonding patterns and electronic properties. The core piperazine ring adopts a chair conformation similar to cyclohexane derivatives, with nitrogen atoms positioned at the 1 and 4 positions of the ring system. The molecular geometry is further defined by the presence of two methyl substituents and an ethylamine side chain that extend from the central piperazine framework.

The bonding patterns within this molecule demonstrate characteristic features of tertiary amines, where each nitrogen atom exhibits sp3 hybridization and tetrahedral geometry. The piperazine nitrogen at position 1 is connected to a two-carbon ethylamine chain, which terminates in a secondary amine group bearing a methyl substituent. The second piperazine nitrogen at position 4 carries a single methyl group, creating an asymmetric substitution pattern that influences the overall molecular polarity and potential for hydrogen bonding interactions.

| Structural Component | Bonding Type | Hybridization | Geometry |

|---|---|---|---|

| Piperazine N1 | Tertiary amine | sp3 | Tetrahedral |

| Piperazine N4 | Tertiary amine | sp3 | Tetrahedral |

| Terminal N atom | Secondary amine | sp3 | Tetrahedral |

| Carbon framework | Single bonds | sp3 | Tetrahedral |

The canonical Simplified Molecular Input Line Entry System representation of this compound is CNCCN1CCN(CC1)C, which illustrates the connectivity pattern and demonstrates the presence of three nitrogen atoms within the molecular framework. The International Chemical Identifier Key LZEBHQQBLHMJOG-UHFFFAOYSA-N provides a unique digital fingerprint for this specific molecular arrangement. The molecule exhibits one hydrogen bond donor count and a topological polar surface area of 18.5 square angstroms, indicating moderate polarity and potential for intermolecular interactions.

The electronic structure of this compound is influenced by the presence of three nitrogen atoms, each contributing lone pair electrons that can participate in coordination chemistry, hydrogen bonding, and nucleophilic reactions. The distribution of electron density throughout the molecule creates regions of increased nucleophilicity, particularly around the nitrogen centers, which can engage in various chemical transformations and binding interactions. The presence of multiple methyl groups introduces steric considerations that affect the accessibility of the nitrogen lone pairs and influence the overall reactivity profile of the compound.

属性

IUPAC Name |

N-methyl-2-(4-methylpiperazin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3/c1-9-3-4-11-7-5-10(2)6-8-11/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZEBHQQBLHMJOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566417 | |

| Record name | N-Methyl-2-(4-methylpiperazin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98545-15-4 | |

| Record name | N-Methyl-2-(4-methylpiperazin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(4-methylpiperazin-1-yl)ethanamine typically involves the reaction of N-methylpiperazine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: N-methylpiperazine and ethylene oxide.

Reaction Conditions: The reaction is conducted in the presence of a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. A catalyst, such as potassium hydroxide, may be used to facilitate the reaction.

Product Isolation: The reaction mixture is then subjected to purification processes, such as distillation or recrystallization, to isolate the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality.

化学反应分析

Types of Reactions

N-Methyl-2-(4-methylpiperazin-1-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out at room temperature or slightly elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or acyl chlorides in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.

科学研究应用

N-Methyl-2-(4-methylpiperazin-1-yl)ethanamine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Biological Studies: The compound is used in studies involving neurotransmitter receptors and enzyme inhibitors.

Industrial Applications: It serves as an intermediate in the production of agrochemicals and other specialty chemicals.

作用机制

The mechanism of action of N-Methyl-2-(4-methylpiperazin-1-yl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular target involved.

相似化合物的比较

Betahistine (N-Methyl-2-(2-pyridyl)ethanamine)

- Structural Differences : Replaces the 4-methylpiperazine moiety with a pyridyl group.

- Pharmacological Profile : Acts as a histamine H₁ receptor agonist and H₃ receptor antagonist, used clinically for Ménière’s disease .

- Key Contrast : The absence of a piperazine ring in Betahistine limits its utility in targeting kinase or RNA polymerase pathways, unlike N-Methyl-2-(4-methylpiperazin-1-yl)ethanamine, which is integrated into polypharmacological agents .

2-(4-Methylpiperazin-1-yl)ethanamine

- Structural Differences : Lacks the N-methyl group on the ethylamine backbone.

- Applications : Serves as an intermediate in synthesizing RNA polymerase inhibitors (e.g., pyridoquinazolinecarboxamides) .

- Reactivity : The primary amine in this compound enhances nucleophilicity compared to the secondary amine in this compound, influencing coupling efficiency in amide bond formation .

N,N-Dimethyl-2-(4-methylpiperazin-1-yl)ethanamine

- Structural Differences : Features dimethyl substitution on the ethylamine nitrogen.

Pharmacological and Functional Comparisons

Receptor Targeting

RNA Polymerase Inhibition

- Compounds like N-[2-(4-Methylpiperazin-1-yl)ethyl]-12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxamide leverage the 2-(4-methylpiperazin-1-yl)ethylamine subunit for RNA polymerase binding, highlighting the importance of the piperazine ring in mediating interactions with nucleic acid machinery .

Molecular Interactions

- Polarity : DFT studies on analogous aza-Michael adducts (e.g., N-(anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine) reveal dipole moments >5 debye, suggesting high polarity for this compound derivatives .

- Crystal Packing : Hirshfeld analyses indicate dominant O···H (16.8%) and H···H (48.6%) interactions in sulfone derivatives, whereas piperazine-containing analogues may prioritize N···H or C···H contacts .

Tabulated Comparison of Key Compounds

生物活性

N-Methyl-2-(4-methylpiperazin-1-YL)ethanamine, also known as a derivative of piperazine, has garnered interest in pharmacological research due to its potential biological activities. This article delves into the compound's biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes a piperazine ring and an ethylamine moiety. Its molecular formula is , with a molecular weight of approximately 157.26 g/mol. The compound's structure allows it to interact with various biological macromolecules, making it a versatile candidate for drug development.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems and receptor binding:

- Receptor Binding : It acts as a ligand for several receptors, including serotonin receptors, which are crucial in mood regulation and anxiety disorders. Studies suggest that compounds with similar structures exhibit antidepressant properties by modulating serotonin levels in the brain.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, thereby affecting various biochemical pathways. This inhibition can lead to altered physiological responses, making it a candidate for therapeutic interventions in conditions like depression and anxiety.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Antidepressant Effects : Research has indicated that this compound may possess antidepressant-like effects in animal models. These studies typically assess behavioral changes in response to stressors, measuring parameters such as immobility time in forced swim tests.

- Antimicrobial Activity : A study examining various derivatives of piperazine found that certain compounds, including this compound, demonstrated significant activity against ESKAPE pathogens—bacteria known for their antibiotic resistance. The compound's efficacy was evaluated using minimum inhibitory concentration (MIC) assays .

- Enzyme Interaction Studies : Investigations into the enzymatic interactions of this compound revealed its potential to inhibit enzymes involved in neurotransmitter metabolism. This inhibition could lead to increased levels of neurotransmitters such as dopamine and norepinephrine, thereby enhancing mood and cognitive function.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison of Piperazine Derivatives

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| N,N-Dimethyl-2-(piperazin-1-yl)ethanamine | C8H19N3 | Similar piperazine structure; often used in similar applications |

| N-Ethyl-2-(4-methylpiperazin-1-yl)ethanamine | C10H22N3 | Exhibits anxiolytic properties; structurally distinct due to ethyl group |

| 2-(4-Ethylpiperazin-1-yl)ethanamine | C10H22N2 | Known for its role in developing antidepressants; differing substituents |

| N,N-Diethyl-2-(piperazin-1-yl)ethanamine | C10H22N3 | Increased lipophilicity may enhance central nervous system penetration |

常见问题

Basic Research Question

- NMR : ¹H/¹³C NMR confirms methyl groups (δ ~2.2–2.5 ppm for N-methyl; δ ~2.7–3.0 ppm for piperazine CH₂) and amine backbone connectivity .

- Mass Spectrometry : ESI-MS provides molecular ion confirmation ([M+H]⁺ expected at m/z 172.2).

- X-ray Crystallography : SHELX programs refine crystal structures to resolve bond angles/piperazine chair conformation, critical for structure-activity studies .

How does the piperazine scaffold in this compound influence its pharmacological activity, and what receptors are implicated?

Basic Research Question

The 4-methylpiperazine moiety enhances lipophilicity and bioavailability, enabling CNS penetration. The compound interacts with:

- Dopamine D₂ receptors : Methyl substitution modulates receptor affinity, linked to antipsychotic activity .

- Serotonin receptors (5-HT) : Piperazine derivatives often exhibit dual activity, requiring radioligand binding assays (e.g., ³H-spiperone competition) to quantify affinity .

What analytical challenges arise in quantifying trace impurities or degradation products of this compound, and how are they resolved?

Advanced Research Question

Common impurities include:

- N-Methyl-2-(pyridin-2-yl)ethylamine : Formed via side reactions during synthesis.

Methodology : - HPLC-UV/Vis : Use C18 columns (mobile phase: 0.1% TFA in acetonitrile/water) with detection at 254 nm .

- LC-MS/MS : Quantifies impurities at <0.1% levels by monitoring fragment ions (e.g., m/z 121 for pyridine derivatives) .

How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Advanced Research Question

Discrepancies may arise from:

- Structural variations : Confirm stereochemistry via X-ray crystallography (SHELXL refinement) .

- Assay conditions : Standardize cell-based assays (e.g., cAMP inhibition in HEK293 cells) to control for receptor expression levels .

- Molecular Dynamics (MD) : Simulate ligand-receptor binding to identify critical interactions (e.g., piperazine nitrogen protonation at physiological pH) .

What computational strategies are employed to predict the ADMET properties and target selectivity of this compound?

Advanced Research Question

- QSAR Models : Train on piperazine derivatives to predict logP (≈1.8) and blood-brain barrier permeability .

- Docking Studies (AutoDock Vina) : Map interactions with D₂ receptor active sites (e.g., hydrogen bonding with Asp114) .

- Meta-MD Simulations : Assess metabolic stability by modeling cytochrome P450 interactions (e.g., CYP2D6 oxidation) .

What strategies improve the regioselectivity of this compound derivatives for structure-activity relationship (SAR) studies?

Advanced Research Question

- Protecting Groups : Use Boc or Fmoc to direct alkylation to specific piperazine nitrogens .

- Microwave-Assisted Synthesis : Enhances regioselectivity in SN2 reactions (e.g., 80°C, 30 minutes) .

- SAR Libraries : Vary methyl groups on ethanamine/piperazine and assay against dopamine/serotonin receptors to map pharmacophore requirements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。